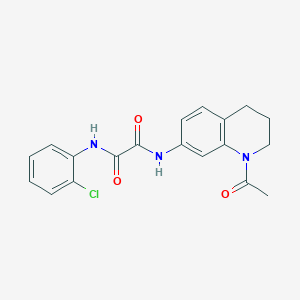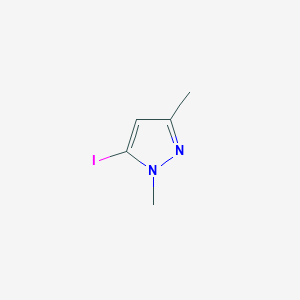
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-chlorophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-chlorophenyl)oxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
A study by Kumar, Fernandes, and Kumar (2014) explored the synthesis of novel carboxamide derivatives of 2-Quinolones, which are structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-chlorophenyl)oxamide. These compounds showed promising antibacterial, antifungal, and antitubercular activities. This suggests potential applications in treating various infections and tuberculosis (Kumar, Fernandes, & Kumar, 2014).
Corrosion Inhibition
Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, which are chemically related to the compound , to determine their efficiency as corrosion inhibitors for copper. The study revealed a relationship between molecular structure and inhibition efficiency, indicating a potential application in protecting metals from corrosion (Zarrouk et al., 2014).
Structural and Spectral Characterization
Polo-Cuadrado et al. (2021) examined N-(4-acetylphenyl)quinoline-3-carboxamide, which shares a structural framework with the target compound. Their study involved a detailed structural analysis using various spectroscopic techniques, hinting at applications in material science for the characterization of similar compounds (Polo-Cuadrado et al., 2021).
Anticancer Potential
Abdel-Rahman (2006) reported on the chemical reactivity of a compound structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-chlorophenyl)oxamide, which exhibited selective anticancer activity. This points to potential applications in developing novel anticancer therapies (Abdel-Rahman, 2006).
Fluorescence and Zinc Binding
Nolan et al. (2005) synthesized quinoline-derivatized fluoresceins, closely related to the target compound, which demonstrated significant fluorescence enhancements upon zinc binding. This suggests potential applications in bioimaging and the detection of zinc in biological systems (Nolan et al., 2005).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)23-10-4-5-13-8-9-14(11-17(13)23)21-18(25)19(26)22-16-7-3-2-6-15(16)20/h2-3,6-9,11H,4-5,10H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHNYIPZSLPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)


![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)
![3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2874900.png)
![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)